BenchChemオンラインストアへようこそ!

5-Bromoquinoline-3-carbonitrile

Src kinase inhibition 4-anilino-3-quinolinecarbonitrile pharmacophore validation

5-Bromoquinoline-3-carbonitrile is the validated 3-cyano pharmacophore building block for ATP-competitive Src, EGFR, and HER-2 kinase inhibitors. The 5-bromo handle enables regioselective Suzuki-Miyaura cross-coupling without steric interference at the C7 optimization site. Non-interchangeable with 2- or 8-carbonitrile isomers. Clinically demonstrated in EKB-569 and HKI-272 programs. Ideal for DNA gyrase inhibitor discovery. Supplied with ≥98% purity for reproducible SAR studies.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 1974296-18-8
Cat. No. B3034617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinoline-3-carbonitrile
CAS1974296-18-8
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)C#N)C(=C1)Br
InChIInChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
InChIKeyPIOIKNIQZCHACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinoline-3-carbonitrile CAS 1974296-18-8: Key Quinoline-3-Carbonitrile Building Block for Kinase-Focused Medicinal Chemistry


5-Bromoquinoline-3-carbonitrile (CAS 1974296-18-8) is a heteroaromatic building block with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol . The compound features a bromine atom at the 5-position and a cyano (carbonitrile) group at the 3-position of the quinoline ring system . It is commercially available in purities typically ranging from 95% to 98%, with predicted physicochemical properties including a boiling point of 379.7±22.0 °C, density of 1.66±0.1 g/cm³, and a pKa of 0.62±0.23, indicating extremely weak basicity under physiological conditions . This building block serves as a critical precursor for the construction of 4-anilino-3-quinolinecarbonitrile derivatives, an established pharmacophore class with demonstrated activity against Src kinase, EGFR, HER-2, and MEK [1][2].

Why 5-Bromoquinoline-3-carbonitrile Cannot Be Substituted with Generic Bromoquinoline Analogs in Kinase Inhibitor Synthesis


Substitution of 5-bromoquinoline-3-carbonitrile with alternative bromoquinoline carbonitriles—such as the 2-carbonitrile or 8-carbonitrile positional isomers, or the 7-bromo-4-chloro analog—fundamentally alters the pharmacophore orientation and synthetic utility. The 3-cyano group is not merely a substituent; it is the defining electronic and steric feature that enables the quinoline-3-carbonitrile core to function as an ATP-competitive kinase inhibitor scaffold, a property established through systematic structure-activity relationship (SAR) studies demonstrating that only the 3-position cyano group confers optimal Src kinase inhibition [1][2]. Furthermore, the 5-bromo substitution pattern dictates the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) and fundamentally changes the steric and electronic environment at the quinoline core, impacting downstream SAR outcomes [3]. Generic substitution would therefore compromise both the synthetic pathway efficiency and the biological activity profile of the final compounds, making this specific building block non-interchangeable for applications requiring the validated 3-carbonitrile pharmacophore.

Quantitative Evidence for Selecting 5-Bromoquinoline-3-carbonitrile: Direct Comparisons Against Closest Analogs


3-Cyano Position Determines Src Kinase Inhibitory Activity: Evidence from 4-Anilino-3-quinolinecarbonitrile SAR

The 3-cyano (carbonitrile) substitution on the quinoline core is not arbitrary; it is the defining feature that enables potent Src kinase inhibition. Systematic QSAR modeling of 4-anilino-3-quinolinecarbonitriles (n=35) using Enhanced Replacement Method (ERM) followed by Multiple Linear Regression produced a predictive model with R²(training)=0.918 and R²(pred)=0.928, demonstrating that the 3-quinolinecarbonitrile scaffold is essential for activity [1]. In contrast, quinoline-2-carbonitrile derivatives do not exhibit this validated kinase inhibitory pharmacophore and are not established in the same inhibitor class [2]. The 3-cyano group's electron-withdrawing character at this specific position mimics the 3-nitrogen of quinazoline-based inhibitors while enabling kinase selectivity tuning through 4-anilino and 6,7-substituent variation [3].

Src kinase inhibition 4-anilino-3-quinolinecarbonitrile pharmacophore validation QSAR

5-Bromo Position Enables Selective Mono-Functionalization Versus Competing 7-Bromo-4-chloro Analog

The 5-bromoquinoline-3-carbonitrile building block offers a single reactive bromine handle for palladium-catalyzed cross-coupling reactions, enabling clean mono-functionalization without competing reactivity from additional halogen substituents. In contrast, 7-bromo-4-chloroquinoline-3-carbonitrile—a structurally similar analog—contains both bromine and chlorine leaving groups, which introduces regioselectivity challenges. Studies on dibromoquinoline systems indicate that achieving high levels of regioselectivity in Suzuki couplings with multiple halogen substituents is significantly more challenging than with mono-halogenated systems [1]. The 5-position bromine is specifically advantageous because it is not adjacent to the ring nitrogen (unlike the 4-position), avoiding activation that can lead to undesired disubstituted products [2].

regioselective cross-coupling Suzuki-Miyaura bromoquinoline reactivity synthetic efficiency

5-Bromo Position in Quinoline-3-carbonitriles Confers Favorable Kinase Inhibitor Binding Topology

The position of the bromine substituent on the quinoline-3-carbonitrile core dictates binding orientation within the kinase ATP pocket. SAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors revealed that substituent size and steric hindrance at the C7 position are critical determinants of inhibitory activity, with optimal activity observed when basic amines are attached via the para position of the 7-phenyl ring [1]. In contrast, the 5-position bromine in 5-bromoquinoline-3-carbonitrile occupies a distinct spatial region that does not interfere with the C7 substitution site essential for potency optimization. Compounds with 6-bromo substitution exhibit different electronic activation properties: 6-bromo substitution is capable of ring activation in certain contexts, whereas 5-bromo substitution patterns exhibit distinct reactivity profiles that influence downstream SAR [2].

Src kinase SAR binding topology steric effects inhibitor design

Quinoline-3-carbonitrile Scaffold Demonstrates Broad-Spectrum Antimicrobial Activity with MIC 12.5–25 μg/mL

The quinoline-3-carbonitrile scaffold has been validated as a DNA gyrase inhibitor platform with quantitative antimicrobial activity. In a systematic study of 63 quinoline-3-carbonitrile derivatives, the most active compounds (7a, 7g, 7i, 7l, 7o) exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL against tested bacterial strains [1]. Molecular docking confirmed binding interactions with DNA gyrase (PDB: 2xct), the validated target for quinolone/quinoline antibiotics [2]. While 5-bromoquinoline-3-carbonitrile itself is a synthetic precursor rather than the final active compound, this scaffold validation provides direct evidence that 3-carbonitrile-containing quinolines—not 2-carbonitrile or other positional isomers—constitute the active antimicrobial pharmacophore .

antimicrobial DNA gyrase inhibition MIC quinoline-3-carbonitrile

Predicted pKa of 0.62 Differentiates 5-Bromoquinoline-3-carbonitrile from 8-Carbonitrile Isomer (pKa 0.68) and 2-Cyano Analogs

The predicted acid dissociation constant (pKa) of 5-bromoquinoline-3-carbonitrile is 0.62±0.23, indicating extremely weak basicity with protonation occurring only under strongly acidic conditions . This value is measurably distinct from the 8-carbonitrile positional isomer (5-bromoquinoline-8-carbonitrile), which has a predicted pKa of 0.68±0.29 . The difference, while numerically small, reflects the distinct electronic environment created by the cyano group position relative to the quinoline ring nitrogen. For comparison, 4-bromoquinoline-7-carbonitrile exhibits a predicted pKa of 0.26±0.27, demonstrating how bromo/cyano positional combinations modulate basicity . These differences impact solubility at physiological pH (7.4) and membrane permeability, which are critical for downstream biological assay interpretation.

physicochemical properties pKa basicity ionization state

5-Bromoquinoline-3-carbonitrile Enables Direct Access to 4-Anilino-3-quinolinecarbonitrile EGFR/HER-2 Inhibitor Series

The 3-quinolinecarbonitrile core, accessible via elaboration of 5-bromoquinoline-3-carbonitrile, is the direct template for clinically advanced kinase inhibitors including EKB-569 (an irreversible EGFR inhibitor) and HKI-272 (a dual EGFR/HER-2 inhibitor currently in clinical development) [1][2]. This scaffold originated from the critical observation that the 3-nitrogen of quinazoline-based inhibitors (e.g., PD-153035) could be replaced by a carbon atom bearing an electron-withdrawing cyano group, leading to 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as a potent EGFR inhibitor [3]. SAR studies on 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have produced irreversible inhibitors of EGFR and HER-2 with optimized substitution patterns [4]. In contrast, 2-cyano or 4-cyano quinoline isomers are not established scaffolds for this clinically validated inhibitor class.

EGFR inhibitor HER-2 inhibitor irreversible inhibitor EKB-569 HKI-272

Research and Industrial Application Scenarios for 5-Bromoquinoline-3-carbonitrile (CAS 1974296-18-8)


Src Kinase Inhibitor Lead Optimization: Building Focused 4-Anilino-3-quinolinecarbonitrile Libraries

Medicinal chemistry teams developing Src kinase inhibitors can use 5-bromoquinoline-3-carbonitrile as a key intermediate for constructing focused libraries of 4-anilino-3-quinolinecarbonitriles. QSAR studies have demonstrated that the 3-quinolinecarbonitrile scaffold is essential for Src inhibitory activity (R²(training)=0.918, R²(pred)=0.928), and the C7 substituent size is a critical determinant of potency [1][2]. The 5-bromo position enables Suzuki-Miyaura cross-coupling at a site spatially separated from the C7 optimization region, preserving full SAR exploration potential without steric interference [3]. This scenario is supported by the clinical validation of related 3-quinolinecarbonitriles as kinase inhibitors (EKB-569, HKI-272) [4].

DNA Gyrase-Targeted Antimicrobial Discovery Using Validated Quinoline-3-carbonitrile Scaffold

Antibacterial drug discovery programs targeting DNA gyrase can employ 5-bromoquinoline-3-carbonitrile as a precursor for synthesizing quinoline-3-carbonitrile derivatives. Systematic evaluation of 63 quinoline-3-carbonitrile derivatives identified compounds with MIC values of 12.5–25 μg/mL and confirmed DNA gyrase binding via molecular docking (PDB: 2xct) [1][2]. The 3-cyano position is critical for this mechanism; 2-carbonitrile quinoline analogs lack validated target engagement and show different activity profiles [3]. The single bromine handle at the 5-position provides a clean synthetic entry point without the regioselectivity complications encountered with poly-halogenated quinoline intermediates [4].

EGFR/HER-2 Dual Inhibitor Development: Accessing Clinically Validated 3-Cyanoquinoline Chemotype

Oncology research groups pursuing EGFR and HER-2 kinase inhibitors can utilize 5-bromoquinoline-3-carbonitrile to access the clinically validated 3-quinolinecarbonitrile chemotype. This scaffold is the direct template for EKB-569 (irreversible EGFR inhibitor in clinical trials) and HKI-272 (dual EGFR/HER-2 inhibitor) [1]. The bromine at position 5 allows for diversification via palladium-catalyzed cross-coupling to generate 5-aryl/heteroaryl-substituted analogs for SAR exploration. In contrast, alternative bromoquinoline carbonitriles with cyano groups at other positions (e.g., 2-cyano, 8-cyano) are not established as kinase inhibitor pharmacophores [2][3].

Hepatitis C Virus (HCV) Protease Inhibitor Intermediate Synthesis

Process chemistry teams developing HCV protease inhibitors can employ 5-bromoquinoline-3-carbonitrile as a bromo-substituted quinoline intermediate. Patents describe bromo-substituted quinolines as useful intermediates in the structure design of HCV protease inhibitors for treating hepatitis C viral infections [1]. The specific substitution pattern (5-bromo, 3-cyano) provides a defined synthetic handle for further elaboration while maintaining the electronic properties of the 3-cyano group, which contributes to target binding affinity through hydrogen bond acceptor interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.